

An In-depth Technical Guide to CRT0066854 Hydrochloride: An aPKC Inhibitor

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Compound of Interest

Compound Name: CRT0066854 hydrochloride

Cat. No.: B2629404


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **CRT0066854 hydrochloride**, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms. This document details its chemical properties, mechanism of action, and its effects on key cellular processes, particularly in the context of cell polarity and oncology. Detailed experimental protocols and a summary of its quantitative data are provided to support further research and drug development efforts.

Core Compound Information

CRT0066854 hydrochloride is a chemical probe used in biomedical research to investigate the roles of atypical Protein Kinase C (aPKC) isoforms, specifically PKC ι (Protein Kinase C iota) and PKC ζ (Protein Kinase C zeta).

Property	Value
Compound Name	CRT0066854 hydrochloride
Synonyms	CRT-0066854, CRT 0066854
CAS Number	2250019-91-9 (hydrochloride salt)[1][2][3][4]; 1438881-19-6 (free base)[5][6][7]
Molecular Formula	C ₂₄ H ₂₅ N ₅ S·2HCl[1][2]
Molecular Weight	488.48 g/mol [1][2][3]
IUPAC Name	(2S)-3-Phenyl-N ¹ -[5,6,7,8-tetrahydro-2-(4-pyridinyl)benzothieno[2,3-d]pyrimidin-4-yl]-1,2-propanediamine dihydrochloride[2]
SMILES	N--INVALID-LINK-- <chem>CNC2=C3C4=C(SC3=NC(C5=CC=NC=C5)=N2)CCCC4.Cl.Cl</chem> [1][2][3]
Chemical Structure	 Chemical Structure of CRT0066854 hydrochloride

Quantitative Data Summary

CRT0066854 is a selective inhibitor of atypical PKC isoforms and also exhibits activity against ROCK-II kinase.[3][8] Its inhibitory activity and solubility are summarized below.

Target	IC ₅₀ (nM)	Assay Condition
PKC _ι	132	Full-length protein[1][2][3][8]
PKC _ζ	639	Full-length protein[1][2][3][8]
ROCK-II	620	Full-length protein[3][8]

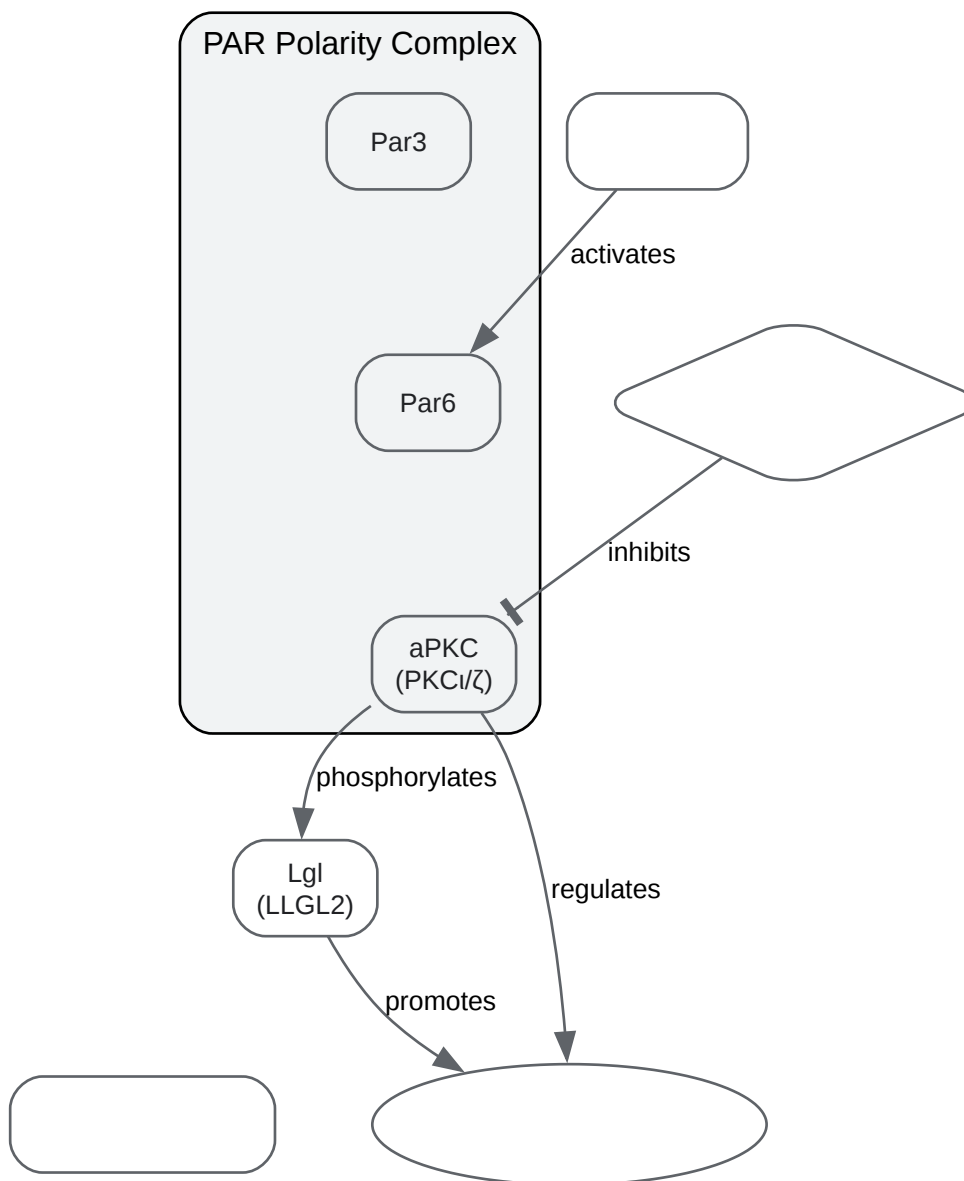
Solvent	Maximum Solubility
Water	100 mM[1][2]
DMSO	100 mM[1][2]

Mechanism of Action and Signaling Pathway

CRT0066854 acts as a selective, ATP-competitive inhibitor of the atypical PKC isoenzymes PKC ϵ and PKC ζ . [6][7] Its mechanism involves the displacement of a critical Asn-Phe-Asp motif within the adenosine-binding pocket of these kinases. [2][3]

Atypical PKCs are central regulators of cell polarity through their interaction with the PAR polarity complex, which consists of Par3, Par6, and aPKC. [9] The activation of aPKC is a crucial event in establishing apico-basal polarity. [9] Once active, aPKC phosphorylates downstream targets, including the tumor suppressor Lgl (Lethal giant larvae), to regulate their localization and function. [7][9] The inhibition of aPKC by CRT0066854 disrupts this signaling cascade, leading to the restoration of normal cell polarity in dysplastic cells. [5]

aPKC Signaling Pathway in Cell Polarity

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aPKC signaling pathway and the inhibitory action of **CRT0066854 hydrochloride**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for **CRT0066854 hydrochloride**.

IC₅₀ Determination for PKC Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of **CRT0066854 hydrochloride** against PKC isoforms using an in vitro kinase assay.

- Reagents and Materials:
 - Recombinant full-length PKC α and PKC ζ enzymes.
 - Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
 - ATP solution.
 - Substrate peptide (e.g., a fluorescently labeled peptide specific for α PKCs).
 - **CRT0066854 hydrochloride** stock solution (in DMSO).
 - 384-well assay plates.
 - Plate reader capable of detecting fluorescence.
- Procedure:
 1. Prepare a serial dilution of **CRT0066854 hydrochloride** in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
 2. Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
 3. Add the PKC enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
 4. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
 5. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

6. Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
7. Measure the fluorescence in each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
8. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[\[10\]](#)

3D Polarized Morphogenesis Assay

This assay is used to assess the ability of **CRT0066854 hydrochloride** to restore normal polarized acinar morphogenesis in oncogene-expressing Madin-Darby Canine Kidney (MDCK) cells grown in a 3D matrix.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Cell Culture and Spheroid Formation:

1. Culture MDCK cells expressing an oncogene (e.g., H-Ras) in DMEM supplemented with 10% FBS.
2. Prepare a single-cell suspension of the MDCK cells.
3. Resuspend the cells in a solution of extracellular matrix (e.g., Matrigel or collagen I) at a density of approximately 3×10^4 cells/mL.[\[12\]](#)[\[14\]](#)
4. Plate the cell/matrix suspension in 8-well chamber slides and allow it to polymerize at 37°C.[\[12\]](#)
5. Overlay the gel with culture medium containing various concentrations of **CRT0066854 hydrochloride** or DMSO as a control.
6. Culture the spheroids for 6-10 days, replacing the medium every 2 days.[\[2\]](#)[\[14\]](#)

- Immunofluorescence Staining and Imaging:

1. Fix the spheroids in the gel with 4% paraformaldehyde.
2. Permeabilize the cells with 0.5% Triton X-100.

3. Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.2% Triton X-100).
4. Incubate with primary antibodies against polarity markers, such as anti-gp135 (apical marker) and anti-ZO-1 (tight junction marker).[\[14\]](#)
5. Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
6. Image the spheroids using a confocal microscope.
7. Analyze the images to determine the percentage of spheroids with restored polarized morphogenesis, characterized by a single central lumen and correct localization of polarity markers.

Colony Formation Assay

This assay measures the effect of **CRT0066854 hydrochloride** on the long-term proliferative capacity of cancer cells, such as HeLa cells.[\[1\]\[4\]\[6\]\[8\]\[15\]](#)

- Cell Seeding and Treatment:

1. Harvest exponentially growing HeLa cells and prepare a single-cell suspension.
2. Seed the cells into 6-well plates at a low density (e.g., 200-500 cells per well).[\[1\]](#)
3. Allow the cells to attach for 24 hours.
4. Replace the medium with fresh medium containing a range of concentrations of **CRT0066854 hydrochloride** or DMSO vehicle control.
5. Incubate the plates for 7-14 days in a 37°C, 5% CO₂ incubator, allowing colonies to form.

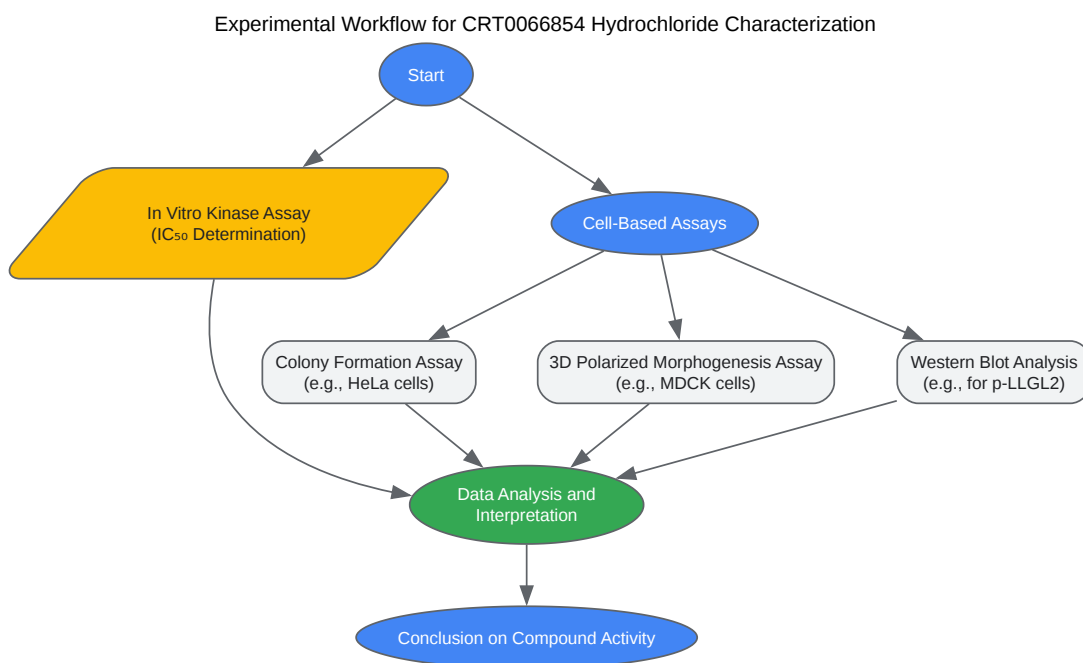
- Colony Staining and Quantification:

1. Aspirate the medium and gently wash the wells with PBS.
2. Fix the colonies with a solution such as 4% paraformaldehyde or methanol.

3. Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
4. Wash the wells with water to remove excess stain and allow them to air dry.
5. Count the number of colonies (typically defined as containing >50 cells) in each well.
6. Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the activity of **CRT0066854 hydrochloride**.



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A typical workflow for characterizing the inhibitory effects of **CRT0066854 hydrochloride**.

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